2-Bromopyrimidine

Catalog No.
S662443
CAS No.
4595-60-2
M.F
C4H3BrN2
M. Wt
158.98 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromopyrimidine

CAS Number

4595-60-2

Product Name

2-Bromopyrimidine

IUPAC Name

2-bromopyrimidine

Molecular Formula

C4H3BrN2

Molecular Weight

158.98 g/mol

InChI

InChI=1S/C4H3BrN2/c5-4-6-2-1-3-7-4/h1-3H

InChI Key

PGFIHORVILKHIA-UHFFFAOYSA-N

SMILES

C1=CN=C(N=C1)Br

Synonyms

2-bromo-pyrimidin;PYRIMIDINE, 2-BROMO-;2-BROMOPYRIMIDINE;Pyrimidine, 2-bromo- (7CI,8CI,9CI);2-Bromopyrimidine,98+%;2-Bromopyrimide;2-Bromopyrimidine,97+%;2-BroMpyriMidine

Canonical SMILES

C1=CN=C(N=C1)Br

Preparation of 2,7-bis (2-pyrimidyl)-9,9-dihexylfluorene

Microwave-Assisted Aminocarbonylation

Excited States of Bromopyrimidines Probed by VUV Photoabsorption

Synthesis of Halogenated Heterocycles

Synthesis of 2,7-bis (2-pyrimidyl)-9,9-dihexylfluorene

Microwave-Assisted Aminocarbonylation

2-Bromopyrimidine is a heterocyclic organic compound characterized by the presence of a bromine atom at the second position of the pyrimidine ring. Its molecular formula is C4H3BrN2, and it is classified as an aryl bromide. Typically appearing as a colorless to pale yellow liquid, 2-Bromopyrimidine serves as an important intermediate in various organic synthesis processes, particularly in the pharmaceutical and materials chemistry fields .

  • 2-Bromopyrimidine should be handled with care as it may be harmful if swallowed or inhaled [].
  • It is recommended to wear appropriate personal protective equipment (PPE) when working with this compound [].

  • Lithiation: It reacts with butyllithium to form 2-lithiopyrimidine, which is a versatile reagent for further synthetic transformations .
  • Cross-Coupling Reactions: This compound is utilized in cross-coupling reactions, such as the synthesis of 2,7-bis(2-pyrimidyl)-9,9-dihexylfluorene when reacted with 9,9-dihexylfluorene-2,7-diboronic acid .
  • Oxidative Transformations: It can be oxidized to form pyrithione through a two-step synthesis involving oxidation followed by substitution reactions .

The biological activity of 2-Bromopyrimidine has been explored in various contexts. It exhibits potential as an antimicrobial agent and has been investigated for its effects on cell signaling pathways. Additionally, derivatives of 2-Bromopyrimidine have shown promise in anti-cancer research due to their ability to inhibit specific kinases involved in tumor progression .

Several methods are employed for the synthesis of 2-Bromopyrimidine:

  • Bromination of Pyrimidine: The most common method involves the bromination of pyrimidine at the second position using bromine or other brominating agents.
  • Diazotization and Bromination: Another approach includes diazotization of 2-aminopyrimidine followed by bromination, which yields 2-Bromopyrimidine efficiently .

2-Bromopyrimidine finds applications across various fields:

  • Organic Synthesis: It serves as a key intermediate for synthesizing pharmaceuticals and agrochemicals.
  • Material Science: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties .

Research into the interaction of 2-Bromopyrimidine with biological systems has revealed its potential effects on enzyme activity and cell proliferation. Studies indicate that it may interact with specific receptors or enzymes, influencing cellular responses and pathways relevant to disease mechanisms .

Here are some compounds similar to 2-Bromopyrimidine:

Compound NameMolecular FormulaKey Features
2-ChloropyrimidineC4H4ClN2Similar structure; chlorine instead of bromine.
4-BromopyrimidineC4H3BrN2Bromine at the fourth position; different reactivity profile.
5-BromopyrimidineC4H3BrN2Bromine at the fifth position; used in different synthetic pathways.

Uniqueness: What sets 2-Bromopyrimidine apart from its analogs is its specific reactivity due to the positioning of the bromine atom, which influences its utility in various

XLogP3

0.5

LogP

0.5 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4595-60-2

Wikipedia

2-Bromopyrimidine

General Manufacturing Information

Pyrimidine, 2-bromo-: INACTIVE

Dates

Modify: 2023-08-15
1: Goljer I, Molinari A, He Y, Nogle L, Sun W, Campbell B, McConnell O.
Unexpected rearrangement of enantiomerically pure 3-aminoquinuclidine as a simple
way of preparing diastereomeric octahydropyrrolo[2,3-c]pyridine derivatives.
Chirality. 2009 Jul;21(7):681-91. doi: 10.1002/chir.20663. PubMed PMID: 18792960.


2: Hughes G, Wang C, Batsanov AS, Fearn MJ, Frank S, Bryce MR, Perepichka IF,
Monkman AP, Lyons BP. New pyrimidine- and fluorene-containing oligo(arylene)s:
synthesis, crystal structures, optoelectronic properties and a theoretical study.
Org Biomol Chem. 2003 Sep 7;1(17):3069-77. Erratum in: Org Biomol Chem. 2003 Dec
7;1(23):4359. Fearn, Michael J [correction of Fern, Michael]. PubMed PMID:
14518131.

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